molecular formula C13H18N2O4 B5846678 3,4-dimethoxy-N-4-morpholinylbenzamide

3,4-dimethoxy-N-4-morpholinylbenzamide

Cat. No. B5846678
M. Wt: 266.29 g/mol
InChI Key: FRUCJDAQUSZGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-4-morpholinylbenzamide, also known as DMMA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting target for further investigation.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-4-morpholinylbenzamide is thought to involve its binding to the sigma-1 receptor, which leads to a variety of downstream effects. These effects may include changes in calcium signaling, modulation of ion channels, and activation of various signaling pathways.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-4-morpholinylbenzamide has been found to have a variety of biochemical and physiological effects, including effects on calcium signaling, ion channels, and signaling pathways. Additionally, 3,4-dimethoxy-N-4-morpholinylbenzamide has been found to have analgesic effects in animal models, suggesting that it may be useful for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dimethoxy-N-4-morpholinylbenzamide is its specificity for the sigma-1 receptor, which allows for more targeted investigations into the function of this receptor. However, one limitation of 3,4-dimethoxy-N-4-morpholinylbenzamide is its relatively low potency, which may make it less effective in certain experimental contexts.

Future Directions

There are several potential directions for future research on 3,4-dimethoxy-N-4-morpholinylbenzamide. One area of interest is its potential use in the treatment of pain, as well as its potential use in the treatment of other neurological disorders. Additionally, further investigation into the mechanism of action of 3,4-dimethoxy-N-4-morpholinylbenzamide may help to shed light on the function of the sigma-1 receptor and its role in various physiological processes.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-4-morpholinylbenzamide can be achieved through a multi-step process, starting with the reaction of 3,4-dimethoxybenzaldehyde with morpholine to form 3,4-dimethoxy-N-morpholinylbenzaldehyde. This intermediate product is then reacted with ammonium acetate and acetic anhydride to produce 3,4-dimethoxy-N-4-morpholinylbenzamide.

Scientific Research Applications

3,4-dimethoxy-N-4-morpholinylbenzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of certain receptors in the brain. Specifically, 3,4-dimethoxy-N-4-morpholinylbenzamide has been found to act as an agonist at the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception and memory formation.

properties

IUPAC Name

3,4-dimethoxy-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)13(16)14-15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUCJDAQUSZGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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